1-Chloro-2-propanol

Overview

Description

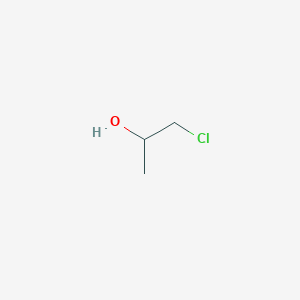

1-Chloro-2-propanol (CAS 127-00-4), also known as sec-propylene chlorohydrin, is a chlorinated alcohol with the molecular formula C₃H₇ClO and a molecular weight of 94.54 g/mol . Structurally, it consists of a three-carbon chain with a chlorine atom on the first carbon and a hydroxyl group on the second carbon (CH₂Cl–CH(OH)–CH₃) . It is primarily used as a chemical intermediate in the production of propylene oxide, polyurethane polyols, and propylene glycol . Additionally, it has been identified as a residue in foods fumigated with propylene oxide, raising concerns about human exposure .

Preparation Methods

Hydrochlorination of Propylene Oxide

The hydrochlorination of propylene oxide with hydrochloric acid (HCl) is the most widely employed method for synthesizing 1-chloro-2-propanol. This reaction proceeds via acid-catalyzed ring-opening of the epoxide, yielding the chlorohydrin as the primary product.

Reaction Mechanism and Conditions

Propylene oxide reacts with HCl in an aqueous medium under controlled temperatures (0–10°C) to minimize side reactions such as dichloropropane formation. The reaction follows a two-step mechanism:

-

Protonation of the epoxide oxygen by HCl, generating an oxonium ion.

-

Nucleophilic attack by a chloride ion at the less substituted carbon, resulting in ring opening and formation of this compound.

The stoichiometric ratio of HCl to propylene oxide is critical. Excess HCl accelerates side reactions, while insufficient acid leads to incomplete conversion. Typical molar ratios range from 1:1 to 1.2:1.

Industrial Implementation

Large-scale production utilizes continuous-flow reactors to maintain low temperatures and optimize mixing. Yields exceeding 85% are achievable, with purity levels >90% after distillation. Post-reaction neutralization with sodium bicarbonate removes residual HCl, and the product is isolated via fractional distillation.

Table 1: Hydrochlorination Reaction Parameters

| Parameter | Typical Range |

|---|---|

| Temperature | 0–10°C |

| HCl:Propylene Oxide | 1:1 to 1.2:1 |

| Reaction Time | 2–4 hours |

| Yield | 80–90% |

Catalytic Methods Using Ion Exchange Resins

Recent advancements focus on heterogeneous catalysis to improve sustainability and reduce waste. Cation exchange resins, such as sulfonated polystyrene-divinylbenzene, have demonstrated efficacy in facilitating the hydrochlorination reaction.

Process Overview

In this method, propylene oxide and aqueous HCl are passed through a fixed-bed reactor packed with ion exchange resin. The resin acts as a solid acid catalyst, promoting the ring-opening reaction without generating liquid acid waste. Key advantages include:

-

Reusability of the catalyst for multiple cycles.

-

Reduced corrosion compared to traditional HCl use.

-

Higher selectivity (>95%) due to controlled active sites.

Table 2: Catalytic Hydrochlorination Performance

| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Amberlyst-15 | 25 | 92 | 96 |

| Dowex 50WX4 | 30 | 88 | 94 |

Limitations

-

Catalyst deactivation occurs over time due to fouling or sulfonic group leaching.

-

Initial capital costs for reactor setup are higher than batch methods.

Hydrolysis of 1-Chloro-2-Propyl Derivatives

Alternative routes involve the hydrolysis of chlorinated precursors, such as 1-chloro-2-propyl ethers or esters. For example, the hydrolysis of 1-chloro-2-propyl acetate under basic conditions yields this compound:

Reaction Optimization

-

Solvent Choice : Aqueous ethanol (50% v/v) enhances solubility and reaction rates.

-

Temperature : 40–60°C balances kinetic efficiency and side-product formation.

-

Base Concentration : 1–2 M NaOH ensures complete deacetylation.

Yields from this method typically reach 75–80%, with the main byproduct being propylene glycol.

Industrial Production Techniques

Commercial production prioritizes cost-effectiveness and scalability. Continuous-flow systems dominate due to their ability to handle large volumes and maintain consistent product quality.

Key Considerations

-

Safety Protocols : HCl handling requires corrosion-resistant equipment (e.g., glass-lined reactors).

-

Waste Management : Neutralization of acidic byproducts generates NaCl, which must be disposed of responsibly.

-

Energy Efficiency : Heat exchangers recover energy from exothermic reactions.

Table 3: Comparative Analysis of Industrial Methods

| Method | Capital Cost | Operating Cost | Environmental Impact |

|---|---|---|---|

| Traditional HCl | Low | Moderate | High (acid waste) |

| Catalytic (Ion Exchange) | High | Low | Low |

| Hydrolysis | Moderate | High | Moderate |

Emerging Trends and Innovations

Biocatalytic Synthesis

Enzymatic approaches using lipases or esterases are under investigation for enantioselective production. For instance, immobilized Pseudomonas cepacia lipase catalyzes the kinetic resolution of racemic mixtures, achieving enantiomeric excess (ee) >90%.

Green Chemistry Initiatives

-

Solvent-Free Systems : Supercritical CO₂ as a reaction medium reduces organic solvent use.

-

Electrochemical Methods : Direct chlorination of propylene glycol using NaCl electrolytes shows promise for low-waste synthesis.

Chemical Reactions Analysis

1-Chloro-2-propanol undergoes various chemical reactions, including:

Oxidation: When oxidized, this compound can form 1-chloro-2-propanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield 2-propanol. This reaction typically involves reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: this compound can undergo nucleophilic substitution reactions. For example, reacting with ammonia (NH₃) can produce 1-amino-2-propanol .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Ammonia (NH₃)

Major Products:

Oxidation: 1-Chloro-2-propanone

Reduction: 2-Propanol

Substitution: 1-Amino-2-propanol

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Chemical Production

1-Chloro-2-propanol serves as a crucial intermediate in the synthesis of various chemicals, including propylene oxide, which is essential for producing polyurethane polyols and propylene glycol. These compounds are widely used in the production of plastics, coatings, and other materials .

2. Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of pharmaceutical agents. For instance, it is an important precursor for lercanidipine, a medication used to treat hypertension. The efficient production methods of this compound contribute to the pharmaceutical industry by providing a reliable source for active pharmaceutical ingredients (APIs) .

Industrial Applications

1. Production of Surfactants

this compound is employed in the manufacturing of surfactants, which are critical components in detergents and cleaning products. These surfactants enhance the cleaning efficiency by reducing surface tension and improving the wetting properties of water .

2. Use in Fumigation

The compound has been identified as a residue in foods that are fumigated with ethylene oxide or propylene oxide. Its presence raises concerns regarding food safety and necessitates monitoring during food processing .

Toxicological Studies

1. Safety Assessments

Toxicological studies have been conducted to evaluate the potential health effects of this compound. Research indicates that it can exhibit mutagenic properties, necessitating careful handling and regulation in industrial applications .

2. Environmental Impact

Due to its use in various industrial processes, understanding the environmental impact of this compound is essential. Regulatory bodies monitor its levels in environmental samples to ensure compliance with safety standards .

Data Table: Summary of Applications

| Application Area | Description | Key Products/Processes |

|---|---|---|

| Chemical Synthesis | Intermediate for producing propylene oxide and pharmaceuticals | Propylene glycol, lercanidipine |

| Industrial Manufacturing | Used in surfactant production | Detergents, cleaning agents |

| Food Safety | Residue from fumigation processes | Monitoring food safety |

| Toxicology | Evaluated for mutagenicity and environmental impact | Safety assessments |

Case Studies

Case Study 1: Pharmaceutical Synthesis

A study highlighted the efficiency of synthesizing lercanidipine using this compound as an intermediate. The research demonstrated high yields and purity levels, showcasing its importance in pharmaceutical manufacturing.

Case Study 2: Environmental Monitoring

In an investigation into the environmental residues of fumigated foods, this compound was detected at varying concentrations. This prompted further studies on its effects on human health and food safety standards.

Mechanism of Action

The mechanism of action of 1-chloro-2-propanol involves its reactivity as a halohydrin. The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. This allows for the formation of various derivatives through substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Structural Isomers and Analogues

The primary compounds compared here include 1-chloro-2-propanol, its positional isomer 2-chloro-1-propanol, and structural analogues such as 3-chloro-1-propanol and 1-chloro-2-methyl-2-propanol. Key differences in structure and properties are summarized in Table 1.

Table 1: Structural and Physical Properties of Chlorinated Propanols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 127-00-4 | C₃H₇ClO | 94.54 | Cl on C1, OH on C2 |

| 2-Chloro-1-propanol | 78-89-7 | C₃H₇ClO | 94.54 | Cl on C2, OH on C1 |

| 3-Chloro-1-propanol | 627-27-0 | C₃H₇ClO | 94.54 | Cl on C3, OH on C1 |

| 1-Chloro-2-methyl-2-propanol | 558-42-9 | C₄H₉ClO | 108.57 | Cl on C1, OH and methyl group on C2 |

Toxicity Profiles

Carcinogenicity and Genotoxicity

- This compound: NTP Studies: No evidence of carcinogenic activity in 2-year rodent studies at doses up to 650 ppm (rats) and 1,000 ppm (mice) . In Vitro Mutagenicity: Positive in Salmonella strains TA100 and TA1535, with chromosomal aberrations in Chinese hamster ovary cells . In Vivo Mutagenicity: Negative in Drosophila feed studies and mouse micronucleus tests . Conflicting Predictions: Classified as a "possible genotoxic carcinogen" by Ashby et al. due to structural analogy with chlorohydrins, despite negative in vivo results .

- 2-Chloro-1-propanol: Often co-occurring in technical-grade this compound mixtures (24–25% in NTP studies) .

- 3-Chloro-1-propanol: Limited carcinogenicity data, but identified as a toxic byproduct in thermal degradation of chlorinated compounds .

- 1-Chloro-2-methyl-2-propanol: No carcinogenicity data available, but structurally similar tertiary alcohols often exhibit lower reactivity.

Key Insight: The discrepancy between in vitro mutagenicity and in vivo carcinogenicity for this compound highlights the importance of metabolic detoxification or repair mechanisms in vivo .

Non-Carcinogenic Toxicity

- This compound: Causes pancreatic acinar cell degeneration, splenic atrophy, and hepatic vacuolization in rodents at high doses .

- 3-Chloro-1-propanol: Associated with oxidative stress in microbial systems but lacks mammalian toxicity studies .

Biological Activity

1-Chloro-2-propanol (CAS No. 127-00-4) is an organic compound that has garnered attention for its biological activity, particularly in toxicological studies. This article provides a comprehensive overview of the compound's biological effects based on various research findings, including toxicity assessments, mutagenicity, and potential health risks.

This compound is a colorless liquid with a characteristic odor. It is primarily used as a solvent and in the synthesis of other chemicals. Its role as a chiral building block in the production of biologically active molecules has also been noted.

Acute and Chronic Toxicity

A series of studies conducted by the National Toxicology Program (NTP) evaluated the toxicity of this compound in both rats and mice. Key findings from these studies include:

- 14-Day Study in Rats : Groups of F344/N rats were administered varying concentrations (0, 100, 330, 1,000, 3,300, or 10,000 ppm) of this compound in drinking water. Significant weight loss was observed in the highest concentration group (10,000 ppm), along with reduced thymus weights and alterations in liver and pancreatic tissues .

- 14-Week Study : Similar methods were applied to both rats and B6C3F1 mice over a longer duration. Results indicated hepatocellular vacuolization and pancreatic acinar cell degeneration at higher doses. Notably, female rats exhibited minimal anemia at 3,300 ppm .

- 2-Year Study : Long-term exposure studies revealed no significant treatment-related neoplasms or non-neoplastic lesions across all exposed groups . The survival rates were comparable to control groups, indicating that while there are observable toxic effects at high doses, chronic exposure did not lead to cancerous developments.

Summary of Toxicological Findings

| Study Duration | Species | Dose (ppm) | Observed Effects |

|---|---|---|---|

| 14 Days | Rats | 10,000 | Weight loss, thymus atrophy |

| 3,300 | Hepatocellular vacuolization, pancreatic degeneration | ||

| 14 Weeks | Rats | 3,300 | Minimal anemia |

| Mice | 3,300 | Liver vacuolization | |

| 2 Years | Rats | 150 - 650 | No neoplasms observed |

| Mice | 250 - 1000 | No neoplasms observed |

Genetic Toxicology

This compound has been identified as a mutagen in vitro. Studies showed it induced sex-linked recessive lethal mutations in Drosophila melanogaster when administered through injection; however, negative results were obtained when given through feed . The compound's potential for genetic toxicity raises concerns regarding its use in various applications.

The biological activity of this compound is mediated through its interaction with specific molecular targets within biological systems. It can serve as a substrate for enzymes leading to its metabolism through oxidation and reduction reactions. These metabolic pathways are crucial for understanding how the compound may impact cellular functions and contribute to its toxicological profile.

Case Studies and Research Findings

Research on the biological effects of this compound continues to evolve. A notable study highlighted its role in enzyme-catalyzed reactions and its application as a chiral building block. The findings emphasize the dual nature of this compound—while it serves useful purposes in chemical synthesis, its biological activity necessitates caution due to potential toxicity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-chloro-2-propanol, and how are they experimentally determined?

- Answer : Critical properties include density (1.111 g/mL at 25°C), boiling point (127.4°C), and solubility in water/ethanol . These are determined via gas chromatography (GC) for purity, refractometry for refractive index, and viscometry for viscosity. Surface tension is measured using tensiometry. NMR spectroscopy (e.g., ¹H–¹³C correlation) resolves structural features like methyl group coupling constants (e.g., 1.2 ppm for methyl hydrogens) .

Q. How is this compound synthesized, and what intermediates are involved?

- Answer : It is primarily synthesized via acid-catalyzed ring-opening of propylene oxide with HCl. Density functional theory (DFT) studies (B3LYP/6-311G(d,p)) show two reaction pathways, with this compound being the main product due to lower activation energy (ΔG‡ ~28 kJ/mol) compared to its isomer . Intermediates like chloroacetone may form during microbial degradation of chlorinated ethers .

Q. What standardized assays are used to assess its mutagenic potential?

- Answer : The Salmonella/mammalian microsome mutagenicity assay (Ames test) is employed, with doses ranging from 527–167,250 µg/plate. Dose-dependent mutagenicity is observed in S. typhimurium strains TA1535 and TA100, particularly without metabolic activation . Conflicting data may arise from isomer mixtures (e.g., 72:25 ratio of this compound and 2-chloro-1-propanol) affecting toxicity profiles .

Advanced Research Questions

Q. What precautions are critical when handling this compound in laboratory settings?

- Answer :

- Storage : Inflammable liquid (GHS02); store at <25°C in ventilated cabinets away from oxidizers .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Properties

IUPAC Name |

1-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSGNJTASLUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020285 | |

| Record name | 1-Chloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-2-propanol is a clear colorless to light amber liquid with a mild non residual odor. (NTP, 1992), Liquid, Colorless liquid with a faintly ethereal odor; [ACGIH] | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

259 to 261 °F at 760 mmHg (NTP, 1992), 126-127 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

125 °F (NTP, 1992), 125 °F | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN WATER, ALC, SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.115 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.115 @ 20 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (air=1) | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.9 mmHg at 68 °F (NTP, 1992), 4.9 [mmHg], 4.9 mm Hg @ 20 °C | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

127-00-4, 68081-94-7, 68187-16-6, 68187-18-8, 68187-19-9 | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-18-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-18-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C12-15-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-chloropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-10-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-chloro-, 3-(C6-12-alkyloxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL0FUS96WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PROPANOL, 1-CHLORO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.